3-Iodo-5-(trifluoromethyl)phenacyl bromide
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Overview
Description
3-Iodo-5-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF3IO and a molecular weight of 392.94 g/mol . It is known for its unique structure, which includes an iodine atom, a trifluoromethyl group, and a bromide group attached to a phenacyl moiety. This compound is used in various scientific research applications due to its reactivity and unique properties.
Preparation Methods
The synthesis of 3-Iodo-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-Iodo-5-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
3-Iodo-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)phenacyl bromide is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of biological systems and can be employed as a labeling reagent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromide group can be displaced by nucleophiles, leading to the formation of new bonds and products. The trifluoromethyl group and iodine atom contribute to the compound’s reactivity and stability, influencing its interactions with other molecules .
Comparison with Similar Compounds
3-Iodo-5-(trifluoromethyl)phenacyl bromide can be compared with similar compounds such as:
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: This compound has a similar structure but includes a pyridine ring instead of a phenacyl moiety.
2-Bromo-1-(3-iodo-5-(trifluoromethyl)phenyl)ethanone: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-6(9(11,12)13)3-7(14)2-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOXLJXBDELNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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